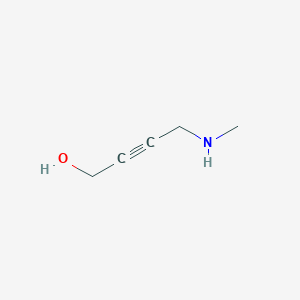

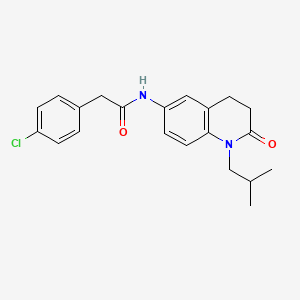

![molecular formula C17H18ClN3O4S3 B2523019 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1095323-05-9](/img/structure/B2523019.png)

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of novel compounds with potential anticancer properties has been a focus of recent research. In one study, a series of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides were synthesized, which involved the use of mesitylene sulfonyl chloride, ethylacetohydroxymate, and triethylamine in dimethylformamide. The process included hydrolysis, amination, and reduction steps to produce the target compounds. These compounds were then tested for cytotoxic effects on various breast cancer cell lines, with one showing potent cytotoxicity with IC50 values ranging from 28 to 47 µM .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of a tetrahydropyridine (THP) ring moiety, which is known to be a crucial structure in many medicinal agents. The pharmacological activities of these compounds are influenced by the nature of the substituents on the THP ring. In the case of the most potent compound mentioned, a 4-methoxybenzene sulfonamide group is attached to the THP ring, which may contribute to its cytotoxicity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of an O-mesitylene sulfonyl hydroxylamine intermediate, the production of an N-amino salt, and the creation of stable benzoyl/benzene sulfonyl imino ylides. These intermediates are then subjected to reduction with sodium borohydride to yield the final benzamide/benzene sulfonamide compounds. The precise chemical reactions are crucial for the successful synthesis of the compounds with the desired anticancer properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. The compounds synthesized in the study possess properties that allow them to interact with cancer cell lines effectively. The presence of different substituents can affect the lipophilicity, electronic properties, and steric hindrance, which in turn can influence the biological activity and drug-likeness of the molecules .

In another study, derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine were investigated as selective noradrenaline reuptake inhibitors. These compounds demonstrated good in vitro metabolic stability and minimal P-glycoprotein (P-gp) mediated efflux, which is an important consideration for CNS penetration. The reduced hydrogen bond acceptor (HBA) capacity of the carbamate group in one of the derivatives was attributed to its superior transit performance in cell lines .

科学的研究の応用

Synthesis and Antimicrobial Activity

Research into related compounds has shown potential in the synthesis of various thiophene derivatives with notable antimicrobial properties. For instance, studies involving the synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology have highlighted the potential antibacterial and antifungal activities of these compounds. Specifically, certain derivatives demonstrated significant antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018).

Antitumor Applications

A novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related compounds have been synthesized and evaluated for their in vitro activity against various human tumor cell lines, including liver (HepG-2), colon (HT-29), and lung cancer (NCI-H460). Certain compounds within this series exhibited higher activity than doxorubicin, a standard in cancer treatment, suggesting their potential as antitumor agents (Hafez et al., 2017).

Heterocyclic Synthesis with Thiophene-2-Carboxamide

The synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its derivatives has demonstrated the potential for creating new antibiotic and antibacterial drugs. This research underscores the versatility of thiophene derivatives in synthesizing compounds with significant biological activity, including antibiotics effective against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Applications in Anti-inflammatory Agents

The synthesis of novel tetrahydropyridine derivatives, including 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides, has been explored. These compounds were synthesized with the aim of identifying potential anti-inflammatory agents, showcasing the therapeutic potential of such chemical frameworks (Gangapuram et al., 2006).

特性

IUPAC Name |

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S3/c18-12-6-7-13(27-12)28(24,25)21-8-2-4-10(21)16(23)20-17-14(15(19)22)9-3-1-5-11(9)26-17/h6-7,10H,1-5,8H2,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGWWQPRXKQSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

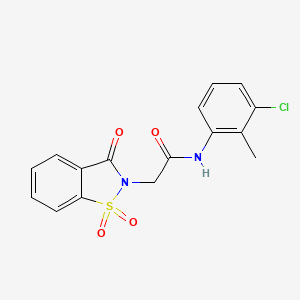

![N-[2-(Prop-2-enoylamino)ethyl]spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2522936.png)

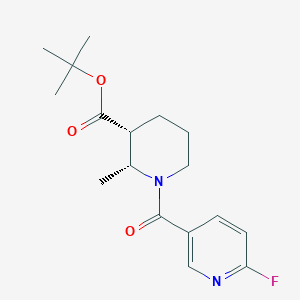

![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2522945.png)

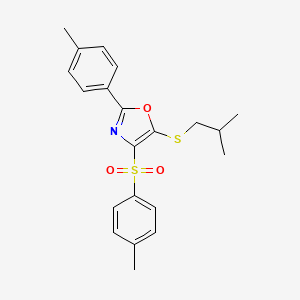

![1-[4-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B2522948.png)

![4-[({[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide](/img/structure/B2522953.png)

![N-[2-[(1-Cyclohexyl-2,2,2-trifluoroethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2522955.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2522957.png)

![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522958.png)